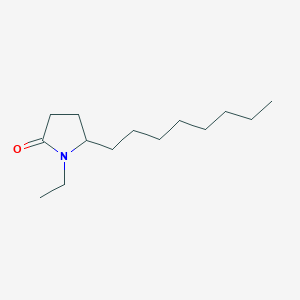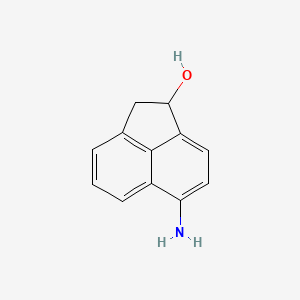
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H18O It is a derivative of indane, a bicyclic hydrocarbon, and features a methoxy group and two methyl groups attached to the indane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with indane or its derivatives.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl magnesium bromide (CH3MgBr) or methyl lithium (CH3Li).
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to facilitate the methylation and functionalization reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methylindane: Similar structure but lacks the methoxy group.
2-methylindane: Similar structure with a methyl group at a different position.
4-methylindane: Methyl group attached to the benzene ring.
5-methylindane: Another positional isomer with a methyl group on the benzene ring.
Uniqueness
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical and biological properties compared to other indane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
84363-50-8 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-methoxy-2,2-dimethyl-1,3-dihydroindene |
InChI |
InChI=1S/C12H16O/c1-12(2)8-9-6-4-5-7-10(9)11(12)13-3/h4-7,11H,8H2,1-3H3 |
Clave InChI |
RHNOVDGFHCFLEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C1OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



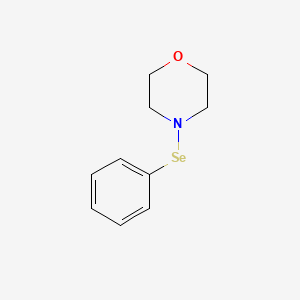
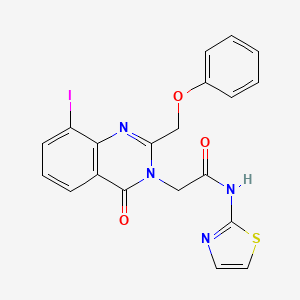
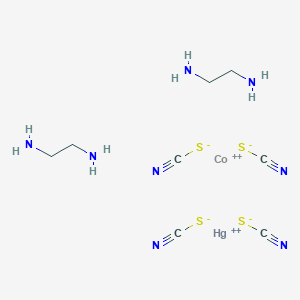
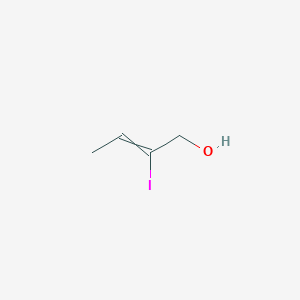
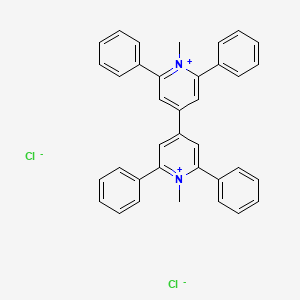
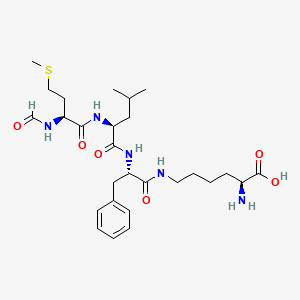
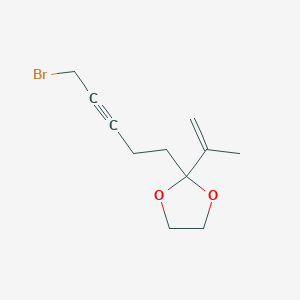

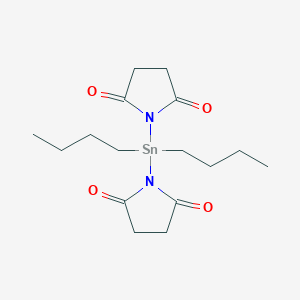
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
